Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate
Description
Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidinone derivative characterized by a five-membered lactam ring (5-oxopyrrolidine) with two ester functional groups: a methyl ester at position 3 and a 2-methoxy-2-oxoethyl substituent at the same position.
Properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-14-7(12)4-9(8(13)15-2)3-6(11)10-5-9/h3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYQLECOJMAIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC(=O)NC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several pyrrolidinone derivatives, differing primarily in substituent groups and their positions. Key analogues include:
Key Structural Insights :
- Substituent Effects : The 2-methoxy-2-oxoethyl group in the target compound introduces additional steric hindrance and electron-withdrawing effects compared to simpler esters like SC-21815. This may influence reactivity in condensation or nucleophilic substitution reactions .
- Stereochemistry : Analogues with defined stereochemistry (e.g., compound 14 in ) highlight the importance of substituent positioning for biological activity and synthetic pathways.
Physicochemical Properties
*Inferred from analogues with similar substituents (e.g., compound 3 in has mp 142–143°C).
Biological Activity
Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate is a synthetic compound characterized by a pyrrolidine ring and various functional groups. Its biological activity has garnered attention due to potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, antiproliferative effects, and comparisons with similar compounds.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₃N₁O₅ |
| CAS Number | 343947-91-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The ester functional group can undergo hydrolysis, releasing active metabolites that modulate various biochemical pathways. This interaction can influence enzyme activity and receptor binding, leading to observed biological effects.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from research on its cytotoxicity:
These results indicate that this compound exhibits significant antiproliferative activity, particularly against breast cancer cells (MCF-7), suggesting its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antiproliferative Activity (IC₅₀) | Notable Features |
|---|---|---|
| Methyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-3-carboxylate | 4.8 µM (against MCF-7) | Similar structure but altered substitution pattern |
| Methyl 3-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | 8.0 µM (against HCT116) | Hydroxy substitution affects solubility and activity |
This comparison highlights how slight modifications in chemical structure can significantly influence biological activity.
Case Studies
- Antioxidative Activity : In vitro studies have shown that derivatives of the compound exhibit antioxidative properties superior to standard antioxidants like BHT, indicating potential for broader applications in health supplements and pharmaceuticals .
- Antimicrobial Activity : Some derivatives have demonstrated selective antibacterial activity against Gram-positive bacteria, suggesting that modifications to the core structure can enhance antimicrobial properties, which is critical in addressing antibiotic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
